molecular formula C20H24O4 B3264076 4-Hexyloxyphenyl 4-methyloxybenzoate CAS No. 38454-29-4

4-Hexyloxyphenyl 4-methyloxybenzoate

Cat. No.: B3264076
CAS No.: 38454-29-4
M. Wt: 328.4 g/mol
InChI Key: JJYZUJHGWKCHBQ-UHFFFAOYSA-N
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Description

4-Hexyloxyphenyl 4-methyloxybenzoate is an organic compound with the molecular formula C20H24O4. It is known for its liquid crystalline properties, making it a significant compound in the field of materials science. This compound is characterized by its ability to form nematic phases, which are essential for various applications in liquid crystal displays and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyloxyphenyl 4-methyloxybenzoate typically involves the esterification of 4-hexyloxyphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hexyloxyphenyl 4-methyloxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hexyloxyphenyl 4-methyloxybenzoate exerts its effects is primarily through its liquid crystalline properties. The compound aligns itself in a specific orientation under the influence of external stimuli such as electric or magnetic fields. This alignment can affect the optical properties of the material, making it useful in display technologies. The molecular targets include the aromatic rings and ester linkages, which interact with external fields to induce the desired alignment.

Comparison with Similar Compounds

Uniqueness: 4-Hexyloxyphenyl 4-methyloxybenzoate is unique due to its specific combination of alkyl and methoxy groups, which provide a balance of flexibility and rigidity. This balance is crucial for forming stable nematic phases, making it particularly valuable in liquid crystal applications.

Properties

IUPAC Name

(4-hexoxyphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-3-4-5-6-15-23-18-11-13-19(14-12-18)24-20(21)16-7-9-17(22-2)10-8-16/h7-14H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYZUJHGWKCHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229914
Record name Benzoic acid, 4-methoxy-, 4-(hexyloxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38454-29-4
Record name Benzoic acid, 4-methoxy-, 4-(hexyloxy)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38454-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methoxy-, 4-(hexyloxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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